molecular formula C27H36O3 B14183529 Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate CAS No. 918500-20-6

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate

Cat. No.: B14183529
CAS No.: 918500-20-6
M. Wt: 408.6 g/mol
InChI Key: JTXOQZSOWLTUOC-UHFFFAOYSA-N
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Description

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate is a chemical compound known for its unique structure and properties. It is an ester derivative, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an octanoate chain. This compound has a molecular mass of 408.574 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate typically involves esterification reactions. One common method is the reaction between 8-[4-(4-pentylbenzoyl)phenyl]octanoic acid and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 8-[4-(4-pentylbenzoyl)phenyl]octanoic acid.

    Reduction: 8-[4-(4-pentylbenzoyl)phenyl]octanol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-formylbenzoate: Another ester with a benzoyl group, but with different substituents.

    Ethyl benzoate: A simpler ester with a benzoyl group and an ethyl chain.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a pentyl group.

Uniqueness

Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate is unique due to its long octanoate chain and the presence of a pentyl group on the benzoyl ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

918500-20-6

Molecular Formula

C27H36O3

Molecular Weight

408.6 g/mol

IUPAC Name

methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate

InChI

InChI=1S/C27H36O3/c1-3-4-8-11-22-14-18-24(19-15-22)27(29)25-20-16-23(17-21-25)12-9-6-5-7-10-13-26(28)30-2/h14-21H,3-13H2,1-2H3

InChI Key

JTXOQZSOWLTUOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCC(=O)OC

Origin of Product

United States

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